4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methoxybenzenesulfonate
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Overview
Description
4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methoxybenzenesulfonate is a complex organic compound with the molecular formula C24H20N2O5S and a molar mass of 448.49 g/mol This compound features a pyrimidine ring substituted with a methoxyphenyl group and a phenyl ring bonded to a methoxybenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methoxybenzenesulfonate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between a methoxyphenyl-substituted aldehyde and a suitable amine under acidic or basic conditions.
Substitution Reaction: The pyrimidine core undergoes a substitution reaction with a phenyl group, often facilitated by a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Sulfonation: The final step involves the sulfonation of the phenyl ring with methoxybenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methoxybenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to yield dihydropyrimidine derivatives.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Nitro or halogenated aromatic compounds.
Scientific Research Applications
4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methoxybenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism by which 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methoxybenzenesulfonate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxy and sulfonate groups can enhance its solubility and bioavailability, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenol
- 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methylbenzenesulfonate
- 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-chlorobenzenesulfonate
Uniqueness
Compared to similar compounds, 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methoxybenzenesulfonate is unique due to the presence of both methoxy and sulfonate groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its solubility and facilitate specific interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenyl] 4-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S/c1-29-19-7-3-17(4-8-19)23-15-16-25-24(26-23)18-5-9-21(10-6-18)31-32(27,28)22-13-11-20(30-2)12-14-22/h3-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYCFUCTPHEBDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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